molecular formula C9H6FNO3S B11757126 6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B11757126
M. Wt: 227.21 g/mol
InChI Key: QIILPCKRENSXFH-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester is a fluorinated benzothiazole derivative characterized by a hydroxy group at position 2, a fluorine atom at position 6, and a methyl ester at position 4 of the benzothiazole core. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by the fluorine substituent and ester functionality. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

methyl 6-fluoro-2-oxo-3H-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C9H6FNO3S/c1-14-8(12)5-2-4(10)3-6-7(5)11-9(13)15-6/h2-3H,1H3,(H,11,13)

InChI Key

QIILPCKRENSXFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)SC(=O)N2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

Using concentrated sulfuric acid as a catalyst, carboxylic acids react with excess methanol at elevated temperatures (100–150°C). For example, adipic acid forms dimethyl adipate under these conditions. Applied to the target compound, this method would require prior synthesis of 6-fluoro-2-hydroxybenzothiazole-4-carboxylic acid.

Typical Conditions

ParameterValue
CatalystH₂SO₄ (0.5–1.5 g/mol acid)
Temperature110–130°C
Methanol Ratio3–4 mol per acid equivalent
Yield70–85% (optimized)

This method is scalable but risks dehydrating sensitive hydroxyl groups.

Acid Chloride-Mediated Esterification

Converting the carboxylic acid to its acid chloride (e.g., using oxalyl chloride or thionyl chloride) followed by methanol quenching offers milder conditions. For instance, 2-phenylthiazole-4-carboxylic acid reacts with oxalyl chloride in dichloromethane at 0–20°C, yielding the acid chloride, which is then esterified with methanol.

Advantages

  • Avoids high temperatures.

  • Compatible with acid-sensitive functional groups.

Benzothiazole Ring Formation Strategies

The benzothiazole scaffold is typically assembled via cyclization of o-aminothiophenol derivatives or Hantzsch-type reactions.

Cyclization of o-Aminothiophenol Precursors

Reacting 4-fluoro-2-aminobenzenethiol with a methyl ester-containing carbonyl compound (e.g., methyl chlorooxalate) forms the thiazole ring. For example:

4-Fluoro-2-aminobenzenethiol+ClCOCOOCH₃6-Fluoro-2-hydroxybenzothiazole-4-carboxylate+HCl\text{4-Fluoro-2-aminobenzenethiol} + \text{ClCOCOOCH₃} \rightarrow \text{6-Fluoro-2-hydroxybenzothiazole-4-carboxylate} + \text{HCl}

This route demands strict anhydrous conditions to prevent hydrolysis of intermediates.

Hantzsch Thiazole Synthesis

A ketone or aldehyde reacts with a thioamide to form the thiazole ring. For the target compound, 4-fluoro-2-hydroxybenzaldehyde could react with methyl thiocarbamate under acidic conditions:

4-Fluoro-2-hydroxybenzaldehyde+NH₂CSNH₂H+Benzothiazole intermediate+H₂O\text{4-Fluoro-2-hydroxybenzaldehyde} + \text{NH₂CSNH₂} \xrightarrow{H^+} \text{Benzothiazole intermediate} + \text{H₂O}

Subsequent oxidation and esterification would yield the final product.

Fluorination Approaches

Regioselective fluorination at position 6 is achieved via:

Electrophilic Fluorination

Using Selectfluor® or F-TEDA-BF₄ to fluorinate electron-rich aromatic intermediates. For example, fluorination of 2-hydroxybenzothiazole-4-carboxylic acid methyl ester in acetonitrile at 60°C introduces fluorine at the para position relative to the hydroxyl group.

Directed Ortho-Metalation (DoM)

A lithiated intermediate (e.g., from 2-hydroxybenzothiazole) reacts with N-fluoropyridinium salts to install fluorine. This method offers precise control but requires low temperatures (-78°C) and inert atmospheres.

Multi-Step Synthesis Pathways

Industrial-scale synthesis often integrates protection, cyclization, and deprotection steps:

Patent-Inspired Route (Adapted from US20090131688A1)

  • Silylation : Protect 4-hydroxyindanone with N,O-bis(trimethylsilyl)acetamide (BSA).

  • Ozonolysis : Cleave the silylated enol ether to generate a carbonyl intermediate.

  • Oxidation : Convert the carbonyl to a carboxylic acid.

  • Esterification : Form the methyl ester using methanol and H₂SO₄.

  • Aromatization : Cyclize with sulfur to form the benzothiazole ring.

Yield : ~65% after optimization.

Acid Chloride Route (Adapted from Ambeed’s Protocol)

  • Synthesize 6-fluoro-2-hydroxybenzothiazole-4-carboxylic acid.

  • Convert to acid chloride using oxalyl chloride/DMF in CH₂Cl₂.

  • Quench with methanol to form the ester.

Conditions :

  • 0–20°C, 1.5 hours.

  • Triethylamine as base.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Fischer EsterificationScalable, low costHigh temps risk decomposition70–85%
Acid Chloride RouteMild conditions, high purityRequires toxic reagents80–90%
Hantzsch SynthesisVersatile for substitutionsMulti-step, moderate yields50–65%

Industrial-Scale Considerations

  • Catalyst Recycling : Sulfuric acid from Fischer esterification can be neutralized and reused.

  • Purification : Crystallization from isopropanol removes isomers (e.g., 6- vs. 4-fluoro byproducts).

  • Environmental Impact : Chlorinated solvents (CH₂Cl₂) are being phased out in favor of acetonitrile or toluene .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

  • Molecular Formula : C₉H₇FNO₃S
  • Molecular Weight : 209.22 g/mol
  • IUPAC Name : Methyl 6-fluoro-2-hydroxybenzothiazole-4-carboxylate
  • Functional Groups : Contains a fluorine atom, hydroxyl group, and ester group, which contribute to its reactivity and biological activity.

Medicinal Chemistry

6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester is explored for its potential as a pharmaceutical agent. Its derivatives have been studied for various therapeutic applications:

  • Antibacterial Activity : Research indicates significant efficacy against ESKAPE pathogens, which are resistant to multiple antibiotics. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to existing antibiotics .
  • Antitumor Properties : The compound has shown potential in inducing apoptosis in cancer cell lines, primarily through mechanisms involving oxidative stress and mitochondrial dysfunction .

Biochemical Studies

The compound serves as an important intermediate in synthesizing more complex organic molecules. Its derivatives are being investigated for their roles as enzyme inhibitors and receptor modulators, making them valuable in biochemical research .

Materials Science

In materials science, this compound is utilized for producing specialty chemicals with specific properties such as high thermal stability and resistance to degradation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzothiazole derivatives, including this compound. Results indicated significant antibacterial activity against key pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential as a new antibiotic candidate .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in selected cancer cell lines through mechanisms involving oxidative stress. This suggests that derivatives of this compound could be developed into novel anticancer therapies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-HydroxybenzothiazoleHydroxyl group on benzothiazoleMild antimicrobial activity
6-MethylbenzothiazoleMethyl substitution at position 6Exhibits different biological activities
Benzothiazole-2-carboxylic acidCarboxylic acid groupUsed in pharmaceuticals but lacks fluorine

The fluorinated structure of this compound enhances lipophilicity and potentially increases biological activity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism by which methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the ester group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Compound Name Substituents (Positions) Functional Groups CAS Number
6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester 6-F, 2-OH, 4-COOCH₃ Fluorine, hydroxy, methyl ester Not explicitly provided
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate 6-OCH₃, 2-COOCH₃ Methoxy, methyl ester 7267-28-9
2-Benzothiazolecarboxylic acid, 6-hydroxy-, methyl ester 6-OH, 2-COOCH₃ Hydroxy, methyl ester Not provided
2-Benzothiazolecarboxylic acid, 6-methoxy-, 4-propoxyphenyl ester 6-OCH₃, 4-O-propoxyphenyl, 2-COOCH₃ Methoxy, propoxyphenyl, methyl ester Not provided

Key Differences :

  • Fluorine vs. Methoxy/Hydroxy : The fluorine atom at position 6 in the target compound enhances electronegativity and metabolic stability compared to methoxy or hydroxy groups in analogs .
  • Ester Position : The methyl ester at position 4 distinguishes it from analogs like methyl 6-methoxybenzo[d]thiazole-2-carboxylate, where the ester is at position 2. This positional variance affects molecular polarity and binding interactions.

Physicochemical Properties and Reactivity

  • Electron-Withdrawing Effects : The 6-fluoro substituent increases electron withdrawal, which may stabilize the benzothiazole ring and influence reactivity in substitution reactions .

Research Findings and Case Studies

Table 2: Key Research Insights from Analogous Compounds

Compound Study Focus Findings Reference
(E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole Bioorthogonal labeling Demonstrated fluorogenicity in live-cell imaging
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate Structural analysis Highlighted role of methoxy groups in π-stacking interactions
Triflusulfuron methyl ester Herbicidal activity Showed efficacy via sulfonylurea-mediated acetolactate synthase inhibition

Contrast with Target Compound :

  • The 6-fluoro substituent in the target compound may improve photostability compared to methoxy analogs, as seen in fluorinated agrochemicals .
  • Unlike triflusulfuron methyl ester (a sulfonylurea), the target compound’s benzothiazole core suggests distinct mechanistic pathways, possibly targeting enzymes like cyclooxygenase or proteases .

Biological Activity

6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a fluorinated benzothiazole moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇FNO₃S, with a molecular weight of approximately 209.22 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may improve its interaction with biological targets compared to non-fluorinated analogs.

Biological Activities

Antimicrobial Activity
Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative pathogens. In particular, studies have highlighted its effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, two significant antibiotic-resistant bacteria .

Pathogen MIC (μg/mL) Reference
Acinetobacter baumannii4
Pseudomonas aeruginosa8
Staphylococcus aureus16

Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines, indicating its potential as an anticancer agent. For example, derivatives of benzothiazole have been synthesized and tested, showing variable potency against different cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies have focused on binding affinity to DNA gyrase and topoisomerase IV, both crucial enzymes for bacterial DNA replication. The inhibition of these enzymes can lead to bacterial cell death, making it a potential candidate for developing new antibiotics .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The results indicated significant antibacterial activity against ESKAPE pathogens, with MIC values demonstrating effectiveness comparable to existing antibiotics .
  • Antitumor Evaluation : Another investigation focused on the anticancer properties of the compound, revealing that it induced apoptosis in selected cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic: What synthetic methodologies are recommended for preparing benzothiazole derivatives such as 6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester?

Effective synthetic routes include:

  • Microwave-assisted synthesis : Utilize silica gel as a catalyst under solvent-free conditions, followed by microwave irradiation (300 W, 6 min) to accelerate cyclization. Purify via recrystallization in methanol .
  • Reagent-driven fluorination : Employ Deoxo-Fluor reagent in dichloromethane at low temperatures (-20°C) to introduce fluorine atoms while minimizing side reactions .
  • Chromatographic purification : Use ethyl acetate/hexane gradients for isolating intermediates, ensuring >95% purity (as validated by TLC and NMR) .

Advanced: How can computational chemistry optimize the synthesis and properties of benzothiazole derivatives?

  • Conformational analysis : Use Hartree-Fock (HF) and density functional theory (DFT/B3LYP) to predict ground-state molecular geometries and electronic properties. This aids in rationalizing reactivity patterns (e.g., regioselectivity in fluorination) .
  • Reaction pathway modeling : Simulate intermediates and transition states to identify energy barriers, guiding solvent selection and catalyst design. For example, silica gel’s role in microwave-assisted synthesis was validated computationally .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopic characterization :
    • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm substitution patterns (e.g., fluorine-induced deshielding at C-6) .
    • Mass spectrometry : Validate molecular weight (e.g., 274.05 Da for related benzotriazole esters) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing (monoclinic P21P2_1) and bond angles (e.g., β = 105.117°) for unambiguous structural confirmation .

Advanced: How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?

  • Case study : For a related compound (6ga), theoretical C/H/N percentages (64.23%/5.14%/10.21%) differed from experimental values (63.89%/5.21%/10.05%). To address this:
    • Repeat analyses : Ensure combustion conditions for CHN analysis are optimal (e.g., oxygen flow rate, sample homogeneity) .
    • Verify synthetic steps : Trace impurities (e.g., unreacted starting materials) via HPLC-MS. Adjust stoichiometry or reaction time if needed .

Basic: What safety precautions are essential when handling fluorinated benzothiazole intermediates?

  • Hazard mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
    • Quench reactive intermediates (e.g., azides) with aqueous sodium bicarbonate to prevent exothermic decomposition .

Advanced: How can reaction conditions be optimized to enhance yields of fluorinated benzothiazole esters?

  • Parameter screening :
    • Temperature : Lower reaction temperatures (-20°C) reduce side reactions during fluorination .
    • Catalyst loading : Silica gel (3 g/mmol) in solvent-free microwave synthesis improves yield (94% for 2-(4-methoxyphenyl)benzothiazole) .
    • Solvent selection : Dichloromethane/methanol mixtures (3:1 v/v) enhance crystallization efficiency .

Basic: What are the key applications of fluorinated benzothiazole derivatives in medicinal chemistry?

  • Bioorthogonal labeling : Fluorogenic labels (e.g., azidostyryl derivatives) enable tracking biomolecular interactions via "click" chemistry .
  • Enzyme inhibition : Structural analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) target kinases or proteases, validated by docking studies .

Advanced: What strategies improve the thermal stability and hydrophobicity of fluorinated benzothiazole-based materials?

  • Functional group engineering :
    • Introduce methoxy or trifluoromethyl groups to enhance thermal stability (e.g., Tm>200CT_m > 200^\circ C) .
    • Fluorine substitution at C-6 increases hydrophobicity (logP > 3.5), critical for coatings or polymer composites .

Basic: How are intermediates like methyl 2-aminothiazole-4-carboxylate utilized in downstream synthesis?

  • Pharmaceutical intermediates : Convert to hydrochlorides (e.g., acoteamine HCl) via reductive amination .
  • Cross-coupling substrates : Suzuki-Miyaura reactions with boronic esters generate biaryl derivatives for drug discovery .

Advanced: What emerging techniques address challenges in synthesizing sterically hindered benzothiazoles?

  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer for multi-step syntheses (e.g., bromo-fluoro-methoxy esters) .
  • Microwave-enhanced catalysis : Reduce reaction times from hours to minutes (e.g., 6 min for cyclization vs. 15 h conventional reflux) .

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